molecular formula C20H24FN5O2 B11283029 8-(4-fluorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

8-(4-fluorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B11283029
M. Wt: 385.4 g/mol
InChI Key: ZERNYKFBHIIUGK-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex heterocyclic compound. It features a fused imidazo-purine core structure, which is known for its significant biological and pharmacological activities. The presence of a fluorophenyl group and a hexyl chain further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

8-(4-fluorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(4-fluorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione apart is its unique combination of a fluorophenyl group and a hexyl chain, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H24FN5O2

Molecular Weight

385.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H24FN5O2/c1-3-4-5-6-11-26-18(27)16-17(23(2)20(26)28)22-19-24(12-13-25(16)19)15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3

InChI Key

ZERNYKFBHIIUGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C

Origin of Product

United States

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